
spectroscopic data (NMR, IR, MS) of 2-
Hydroxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Hydroxypyrimidine-5-boronic

acid

Cat. No.: B1318881 Get Quote

An In-depth Technical Guide to 2-
Hydroxypyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine-5-boronic
acid, a heterocyclic organic compound with significant potential in medicinal chemistry and

drug discovery. Due to the limited availability of experimental spectroscopic data in public

literature, this guide presents predicted data alongside a putative experimental protocol for its

synthesis and characterization.

Physicochemical Properties
2-Hydroxypyrimidine-5-boronic acid is a derivative of pyrimidine, a core structure in many

biologically active molecules. The presence of the boronic acid functional group makes it a

valuable building block for various chemical transformations, particularly palladium-catalyzed

cross-coupling reactions like the Suzuki-Miyaura coupling.
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Property Value Source

Molecular Formula C₄H₅BN₂O₃ --INVALID-LINK--

Molecular Weight 139.91 g/mol --INVALID-LINK--

IUPAC Name
(2-oxo-1H-pyrimidin-5-

yl)boronic acid
--INVALID-LINK--

CAS Number 373384-19-1 --INVALID-LINK--

Spectroscopic Data (Predicted)
While experimental spectra for 2-Hydroxypyrimidine-5-boronic acid are not readily available,

the following data has been predicted based on its chemical structure. This information can

serve as a guide for the characterization of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the

pyrimidine ring protons and the hydroxyl protons of the boronic acid and the hydroxypyrimidine

tautomer. The chemical shifts are influenced by the electron-withdrawing nature of the

pyrimidine ring and the boronic acid group.

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Pyrimidine C4-H & C6-H 8.0 - 9.0 Singlet

B(OH)₂ 4.0 - 6.0 Broad Singlet

Pyrimidine N-H/O-H 10.0 - 12.0 Broad Singlet

Predicted ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the

pyrimidine ring. The carbon attached to the boron atom may exhibit broadening due to

quadrupolar relaxation of the boron nucleus.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1318881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Predicted Chemical Shift (ppm)

Pyrimidine C2 160 - 170

Pyrimidine C4 & C6 140 - 150

Pyrimidine C5 120 - 130 (broad)

Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxypyrimidine-5-boronic acid is expected to display characteristic

absorption bands corresponding to its functional groups.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

O-H (Boronic acid) 3200 - 3600 (broad) Stretching vibration

N-H (Amide tautomer) 3100 - 3300 (broad) Stretching vibration

C=O (Amide tautomer) 1650 - 1700 (strong) Stretching vibration

C=N, C=C (Aromatic) 1450 - 1600 Stretching vibrations

B-O 1300 - 1400 Stretching vibration

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. The predicted monoisotopic mass of 2-Hydroxypyrimidine-5-boronic acid is

140.0393222 Da.[1]

Predicted Mass Spectrometry Data:

Adduct Predicted m/z

[M+H]⁺ 141.0466

[M+Na]⁺ 163.0285

[M-H]⁻ 139.0320
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Experimental Protocols
The following is a putative experimental protocol for the synthesis and characterization of 2-
Hydroxypyrimidine-5-boronic acid, based on established methods for analogous

compounds.

Synthesis of 2-Hydroxypyrimidine-5-boronic acid
A plausible synthetic route starts from the commercially available 5-bromo-2-hydroxypyrimidine.

[2][3] The synthesis involves a lithium-halogen exchange followed by borylation.

Starting Material Reaction Steps Workup and Purification Final Product

5-Bromo-2-hydroxypyrimidine Dissolve in dry THFStep 1 Cool to -78 °C Add n-Butyllithium dropwise
Step 2

Stir for 1 hour Add Triisopropyl borate dropwise
Step 3

Warm to room temperature Quench with aq. NH4ClStep 4 Acidify with HCl Extract with Ethyl Acetate Dry over Na2SO4 Purify by Column Chromatography
Step 5

2-Hydroxypyrimidine-5-boronic acid

Click to download full resolution via product page

A plausible synthetic workflow for 2-Hydroxypyrimidine-5-boronic acid.

Detailed Methodology:

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., argon), dissolve 5-bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous

tetrahydrofuran (THF).

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this,

add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature

below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow

the reaction to slowly warm to room temperature and stir overnight.

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution. Acidify the mixture to pH ~2 with dilute hydrochloric acid.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel to afford 2-Hydroxypyrimidine-5-boronic acid.

Characterization Methods
NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g.,

DMSO-d₆). Record ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra.

IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR

accessory.

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g.,

ESI-TOF) to confirm the molecular weight.

Biological Significance and Applications in Drug
Discovery
Pyrimidine and its derivatives are of immense interest in medicinal chemistry due to their

presence in the nucleobases of DNA and RNA.[4] They are key components in a wide range of

therapeutic agents, exhibiting activities such as anticancer, antiviral, and antimicrobial

properties.[5]

Boronic acids are also crucial pharmacophores, with several FDA-approved drugs containing

this moiety, such as the proteasome inhibitor Bortezomib.[6] The boronic acid group can form

reversible covalent bonds with diols and the active site serine residues of proteases, making

them effective enzyme inhibitors.

The combination of the pyrimidine scaffold and the boronic acid functional group in 2-
Hydroxypyrimidine-5-boronic acid makes it a highly attractive building block for the synthesis

of novel drug candidates. It can be utilized in Suzuki-Miyaura cross-coupling reactions to

introduce the 2-hydroxypyrimidine-5-yl moiety into larger, more complex molecules. These

resulting compounds could be investigated as inhibitors of various enzymes, such as kinases

or proteases, which are important targets in cancer therapy and other diseases.[7]
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Compound

Biological Target

Interaction

Cellular Effect

2-Hydroxypyrimidine-
5-boronic acid Derivative

Enzyme (e.g., Kinase, Protease)

Targets

Binding to Active Site

Mechanism

Inhibition of Signaling Pathway

Downstream Effect

Induction of Apoptosis / 
Inhibition of Proliferation

Outcome
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Hypothetical signaling pathway inhibition by a 2-Hydroxypyrimidine-5-boronic acid
derivative.

This guide provides a foundational understanding of 2-Hydroxypyrimidine-5-boronic acid for

researchers and professionals in drug development. While experimental data is currently

limited, the predicted information and proposed protocols offer a solid starting point for the

synthesis, characterization, and exploration of this promising compound in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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